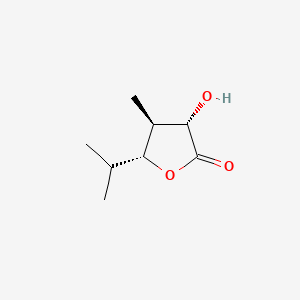
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one is a chiral organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of aldolase enzymes, which catalyze the formation of the desired stereoisomer from simpler precursors . The reaction conditions often require precise control of temperature, pH, and the presence of specific cofactors to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered microorganisms or enzymes to produce the compound on a larger scale. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, altering the compound’s reactivity.
Reduction: Reduction reactions can modify the carbonyl group back to a hydroxyl group or further reduce it to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules, aiding in the study of stereochemistry and reaction mechanisms.
Biology: The compound is used in enzymatic studies to understand the role of specific enzymes in metabolic pathways.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and the overall metabolic pathways. This interaction can lead to the modulation of biochemical processes, making it valuable for studying enzyme kinetics and drug development .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound shares similar stereochemistry and functional groups, making it a useful comparison for studying stereochemical effects on reactivity and biological activity.
D-fructose-1,6-bisphosphate: Another compound with similar stereochemistry, used in metabolic studies and as a key intermediate in glycolysis.
Uniqueness
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one is unique due to its specific combination of chiral centers and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-4(2)7-5(3)6(9)8(10)11-7/h4-7,9H,1-3H3/t5-,6-,7+/m0/s1 |
Clave InChI |
PNUCQCDJZMDSBF-LYFYHCNISA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)O[C@@H]1C(C)C)O |
SMILES canónico |
CC1C(C(=O)OC1C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


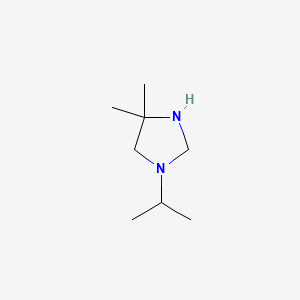

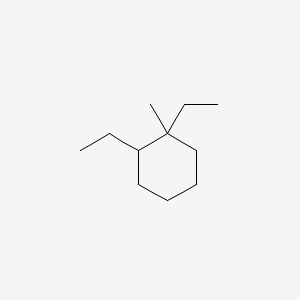

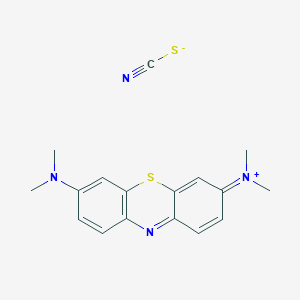
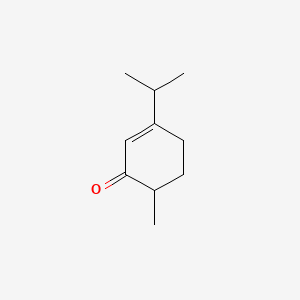
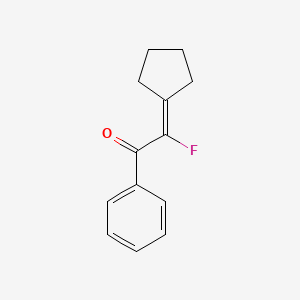
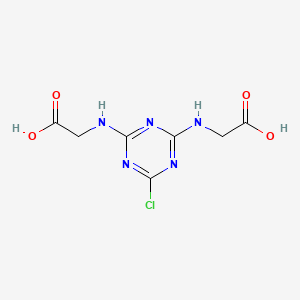
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
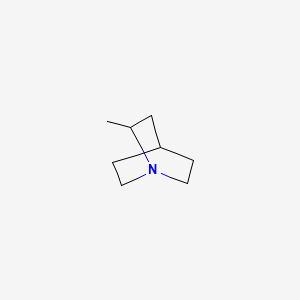
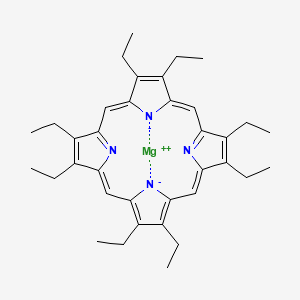
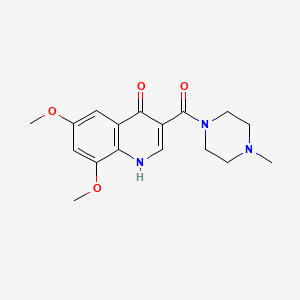
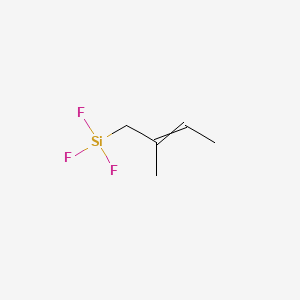
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
